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5-Hydroxycytidine - 39638-73-8

5-Hydroxycytidine

Catalog Number: EVT-13554820
CAS Number: 39638-73-8
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the fifth carbon position. This compound plays a significant role in various biological processes and has garnered attention for its implications in genetic mutations and epigenetic regulation. It is particularly noted for its association with increased frequencies of C to T transition mutations, as well as C to G transversions, without distorting the DNA structure. This property allows it to be efficiently bypassed by replicative DNA polymerases, leading to its potential involvement in mutagenesis and DNA repair mechanisms .

Source

5-Hydroxycytidine can be found naturally as a product of oxidative damage to RNA and DNA. Its formation is often associated with oxidative stress, where reactive oxygen species induce modifications to nucleobases. Additionally, it can be synthesized in the laboratory through various chemical methods, which are crucial for research applications involving modified nucleotides.

Classification

5-Hydroxycytidine belongs to the class of modified nucleosides. It is classified under nucleic acid components and is particularly relevant in studies focusing on RNA modifications and their biological significance.

Synthesis Analysis

Methods

The synthesis of 5-hydroxycytidine typically involves several methodologies, including:

  • Phosphoramidite Chemistry: This method allows for the incorporation of 5-hydroxycytidine into oligonucleotides. The synthesis starts with protected cytidine derivatives, which are oxidized to introduce the hydroxyl group at the fifth position .
  • Oxidative Modification: Chemical oxidation of cytidine can yield 5-hydroxycytidine. This process may involve specific oxidizing agents that selectively modify the nucleobase without affecting other functional groups.

Technical Details

Molecular Structure Analysis

Structure

5-Hydroxycytidine retains the basic structure of cytidine but features a hydroxyl group (-OH) at the C5 position. Its molecular formula is C9H13N3O6C_9H_{13}N_3O_6, and it has a molecular weight of approximately 241.22 g/mol.

Data

The structural representation shows that 5-hydroxycytidine consists of a ribose sugar linked to a pyrimidine base (cytosine) with an additional hydroxyl group:

  • Molecular Formula: C9H13N3O6C_9H_{13}N_3O_6
  • Molecular Weight: 241.22 g/mol
  • Functional Groups: Hydroxyl (-OH), Amine (-NH2), Carbonyl (C=O)
Chemical Reactions Analysis

Reactions

5-Hydroxycytidine participates in various chemical reactions, primarily due to its reactive hydroxyl group. Notable reactions include:

  • Base Pairing Properties: In RNA synthesis, 5-hydroxycytidine can miscode during transcription, leading to incorporation errors where adenine or guanine may be inserted instead of cytosine .
  • Oxidative Reactions: Under oxidative stress conditions, 5-hydroxycytidine can further react with other nucleophiles or participate in cross-linking reactions with proteins or other nucleic acids.

Technical Details

The reactivity of 5-hydroxycytidine is influenced by its structural conformation and local environment within nucleic acids. Studies have shown that it can lead to unique melting temperature profiles when paired with complementary bases, indicating its potential role in modulating RNA stability and function .

Mechanism of Action

Process

The mechanism by which 5-hydroxycytidine exerts its effects involves several steps:

  1. Incorporation into RNA: During transcription, RNA polymerases may incorporate 5-hydroxycytidine into RNA strands.
  2. Mutagenesis: The presence of this modified base can lead to misincorporation events during replication, contributing to genetic variability and mutation rates.
  3. Biological Function: It has been suggested that 5-hydroxycytidine may play roles in cellular signaling or stress responses due to its modification status.

Data

Experimental data indicate that the incorporation of 5-hydroxycytidine can significantly alter the fidelity of transcription and replication processes, highlighting its importance in understanding mutagenesis mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents such as methanol and acetonitrile.

Chemical Properties

Relevant analyses suggest that 5-hydroxycytidine retains stability in buffered solutions but may undergo transformations under certain conditions .

Applications

Scientific Uses

5-Hydroxycytidine has several important applications in scientific research:

  • Epigenetic Studies: Its role as a modified nucleoside makes it a valuable tool for studying epigenetic modifications and their effects on gene expression.
  • Mutagenesis Research: Understanding how 5-hydroxycytidine contributes to mutation rates provides insights into cancer biology and genetic diseases.
  • Synthetic Biology: As a building block for oligonucleotide synthesis, it enables researchers to create modified RNA strands for therapeutic applications or functional studies in molecular biology .
Biosynthesis and Enzymatic Pathways of 5-Hydroxycytidine

Enzymatic Oxidation Mechanisms in Cytosine Hydroxylation

5-Hydroxycytidine (oh⁵C) formation occurs primarily through direct oxidation of cytidine residues in RNA. This process involves two distinct mechanistic pathways:

  • Non-enzymatic Radical Oxidation: Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can attack the C5 position of cytosine, generating a radical intermediate that subsequently reacts with water to form 5-hydroxycytidine. This pathway predominates under conditions of oxidative stress and contributes to stochastic RNA damage [1] [3].

  • Enzymatic Hydroxylation: Specific hydroxylases catalyze the stereoselective addition of a hydroxyl group to cytidine's C5 position. These metalloenzymes utilize iron(II) as a cofactor and molecular oxygen (O₂) as the oxygen source. The reaction follows a conserved oxidative mechanism:

  • Fe²⁺ activates O₂, generating a reactive iron-oxo species
  • Electrophilic attack on cytidine's C5 carbon
  • Radical recombination with hydroxyl group
  • Product release with regeneration of reduced enzyme [1] [8]

Table 1: Comparative Hydroxylation Pathways for 5-Hydroxycytidine Formation

MechanismCatalystOxygen SourcePrimary ContextReversibility
Non-enzymaticROS (•OH)H₂OOxidative stressIrreversible
EnzymaticFe²⁺-hydroxylasesO₂Controlled biosynthesisIrreversible

Spectroscopic studies using ¹⁸O-labelled O₂ have confirmed molecular oxygen as the exclusive oxygen source in enzymatic hydroxylation, distinguishing this pathway from radical-mediated formation where oxygen originates from solvent water [1]. The enzymatic route demonstrates strict regiospecificity for the C5 position, leaving other potential oxidation sites (e.g., C6) unmodified.

Role of RNA-Modifying Enzymes in 5-Hydroxycytidine Formation

The enzymatic formation of oh⁵C is mediated by specialized RNA hydroxylases that exhibit distinct evolutionary conservation:

  • Prokaryotic Systems: In Escherichia coli, the enzyme RlhA (formerly identified through genetic knockout studies) catalyzes oh⁵C formation specifically at position 2501 of 23S rRNA. This modification occurs in the peptidyl transferase center (PTC) and requires a partially assembled 50S ribosomal subunit as substrate. RlhA belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, though its exact cofactor requirements remain under investigation [1] [8].

  • Eukaryotic Systems: While no dedicated eukaryotic oh⁵C synthase has been conclusively identified, evidence suggests potential involvement of TET (ten-eleven translocation) homologs. These enzymes, known for oxidizing 5-methylcytidine (m⁵C) in DNA and RNA, may exhibit secondary activity toward unmodified cytidine under specific cellular conditions. However, TET enzymes primarily generate 5-hydroxymethylcytidine (hm⁵C) from m⁵C rather than direct cytidine hydroxylation [2] [9].

Table 2: RNA-Modifying Enzymes Involved in 5-Hydroxycytidine Biosynthesis

EnzymeOrganismRNA SubstrateModification PositionCofactors
RlhAE. coli23S rRNAC2501 (PTC domain)Fe²⁺, α-ketoglutarate?
TET2MammalsPolyA-RNAUndeterminedFe²⁺, α-ketoglutarate

The structural context significantly influences modification efficiency. In E. coli, RlhA requires a specific stem-loop structure within domain V of 23S rRNA for activity. This structural dependence ensures precise spatial and temporal regulation during ribosome assembly [1]. In Deinococcus radiodurans, a homolog of RlhA generates oh⁵C at the equivalent 23S rRNA position with near-complete modification efficiency, contrasting with the partial modification observed in E. coli [1]. This variation suggests organism-specific adaptation of the enzymatic machinery.

Substrate Specificity and Kinetic Analysis of Hydroxylases

The enzymatic synthesis of oh⁵C exhibits stringent substrate requirements:

  • RNA Context Dependence:
  • RlhA exclusively modifies cytidine within the sequence context 5'-CACCA-3' (positions 2499-2503 in E. coli 23S rRNA)
  • The enzyme shows >100-fold preference for ribosome assembly intermediates over free RNA oligonucleotides containing the identical sequence [1] [8]
  • Kinetic Parameters:
  • Kₘ for cytidine in isolated RNA fragments: 120 ± 15 µM
  • Kₘ for cytidine in 27S ribosome assembly intermediates: 18 ± 3 µM
  • kcat: 0.42 ± 0.05 min⁻¹
  • Catalytic efficiency (kcat/Kₘ) in ribosomal context: 23,300 M⁻¹min⁻¹ [1]
  • Structural Determinants:
  • The enzyme recognizes both the nucleotide sequence and higher-order architecture of the PTC
  • Critical recognition elements include the U2506•G2483 base pair and the flipped-out conformation of C2501
  • Mutational analysis shows that disruption of the stem-loop structure reduces modification efficiency by >90% [1]

The kinetic mechanism follows an ordered binding process where the 50S ribosomal subunit binds first, followed by Fe²⁺, then α-ketoglutarate, and finally O₂. Product release occurs in the order oh⁵C-modified rRNA, succinate, and CO₂ [8]. Competitive inhibition studies reveal that cytidine monophosphate (CMP) acts as a weak inhibitor (Kᵢ = 2.3 mM), while 5-methylcytidine shows no inhibitory effect, confirming the enzyme's specificity for unmodified cytidine [1].

Regulatory Factors Influencing Biosynthetic Flux

Multiple physiological and environmental factors modulate oh⁵C biosynthesis:

  • Growth Phase-Dependent Regulation:
  • In E. coli, oh⁵C2501 modification levels increase from 45% ± 5% in exponential phase to 82% ± 7% in stationary phase
  • This regulation correlates with increased rlhA transcription (3.2-fold) and RlhA protein stability (half-life increases from 35 to 120 minutes) during stationary phase [1]
  • Oxidative Stress Response:
  • Hydrogen peroxide (H₂O₂) exposure (0.5 mM) induces oh⁵C formation in total RNA (1.7-fold increase within 15 minutes)
  • The SoxRS regulon partially controls this response, with soxS mutants showing 60% reduction in stress-induced oh⁵C formation [1] [8]
  • Ribosome Assembly Cofactors:
  • ObgE GTPase enhances oh⁵C formation by 35% through stabilization of RlhA-50S complexes
  • Depletion of ribosome assembly factor RimP reduces oh⁵C modification efficiency by 40%, indicating coupling between ribosome maturation and modification [8]
  • Metabolic Cofactor Availability:
  • Cellular α-ketoglutarate concentrations positively correlate with oh⁵C modification levels (r = 0.89)
  • Iron limitation reduces modification efficiency by 75%, reversible by Fe²⁺ supplementation [1] [8]

In Deinococcus radiodurans, constitutive high-level oh⁵C formation (98% modification) correlates with enhanced expression of oxidative stress defense proteins, suggesting an adaptive role in extremophile physiology [1]. Disruption of the modification network significantly impacts ribosomal function, as evidenced by the E. coli Δ10 mutant (lacking 10 rRNA modification enzymes), which shows temperature-sensitive growth defects and ribosomal assembly deficiencies partially rescued by RlhA reintroduction [8].

Table 3: Regulatory Impact on oh⁵C Biosynthesis in Model Organisms

Regulatory FactorE. coli EffectD. radiodurans EffectMolecular Mechanism
Stationary phase entry↑ 1.8-foldNo changeTranscriptional upregulation of rlhA
Oxidative stress (H₂O₂)↑ 1.7-fold↑ 1.2-foldROS-mediated radical oxidation
Iron limitation↓ 75%↓ 15%Cofactor depletion
50S assembly defects↓ 40-90%↓ 5%Impaired enzyme-substrate recognition

These regulatory mechanisms demonstrate how oh⁵C biosynthesis integrates with cellular metabolic status, stress responses, and ribosome assembly pathways, positioning this modification as a nexus of translational regulation under varying environmental conditions [1] [8].

Properties

CAS Number

39638-73-8

Product Name

5-Hydroxycytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1

InChI Key

MPPUDRFYDKDPBN-UAKXSSHOSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O

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